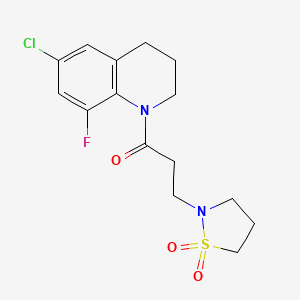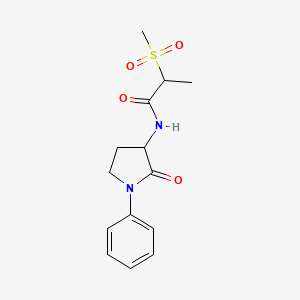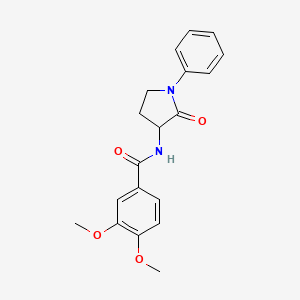![molecular formula C11H16BrN3O3S B7173602 1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone](/img/structure/B7173602.png)
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone is a complex organic compound with a molecular formula of C13H20BrN3O2. This compound is notable for its unique structure, which includes a bromopyrazole moiety linked to a piperidine ring, further connected to a methylsulfonylethanone group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone typically involves multiple steps:
Formation of 4-(4-Bromopyrazol-1-yl)piperidine: This intermediate can be synthesized by reacting 4-bromopyrazole with piperidine under controlled conditions.
Attachment of the Methylsulfonylethanone Group: The final step involves the reaction of the intermediate with a suitable methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 4-(4-Bromopyrazol-1-yl)piperidine.
Final Coupling Reaction: The intermediate is then reacted with methylsulfonyl chloride in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromopyrazol-1-yl)piperidine: Shares the bromopyrazole and piperidine moieties but lacks the methylsulfonylethanone group.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a tert-butyl ester group instead of the methylsulfonylethanone group.
Uniqueness
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3S/c1-19(17,18)8-11(16)14-4-2-10(3-5-14)15-7-9(12)6-13-15/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMNFGOWTWSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CCC(CC1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[1-(2-Chlorophenyl)ethyl]piperazine-1-carbonyl]oxane-4-carbonitrile](/img/structure/B7173529.png)
![1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea](/img/structure/B7173534.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7173540.png)
![2-oxo-N-[1-(2-phenylethyl)piperidin-4-yl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173546.png)
![(8-fluoro-5-methyl-3,4-dihydro-2H-quinolin-1-yl)-[4-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7173548.png)
![1-[(4-methoxyphenyl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-4-carboxamide](/img/structure/B7173555.png)
![2-oxo-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173558.png)
![1-[(4-methoxyphenyl)methyl]-N-[3-(1-methyltetrazol-5-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7173562.png)

![N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7173569.png)
![N-[3-(1-methyltetrazol-5-yl)phenyl]-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173578.png)



